p-Methylcalix[6]arene
Overview
Description
p-Methylcalix6arene is a member of the calixarene family, which are cyclic oligomers formed by the condensation of phenols and aldehydes. These compounds have a unique cup-shaped structure that makes them highly valuable in the field of supramolecular chemistry. p-Methylcalix6arene, in particular, has six phenolic units linked by methylene bridges at the para positions, with a methyl group attached to each phenolic unit. This structure allows it to act as a host molecule, capable of forming complexes with various guest molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methylcalix6arene typically involves the condensation of p-methylphenol (also known as p-cresol) with formaldehyde in the presence of a base such as potassium hydroxide. The reaction can be carried out under microwave irradiation, which significantly enhances the reaction rate and yield. The general procedure involves mixing p-methylphenol, formaldehyde, and potassium hydroxide in a suitable solvent and irradiating the mixture with microwaves for a few minutes. This method is advantageous due to its simplicity, short reaction time, and moderate yields .
Industrial Production Methods
While the industrial production of p-Methylcalix6arene is not as widespread as other calixarenes, the same principles apply. The process involves the large-scale condensation of p-methylphenol and formaldehyde under controlled conditions, often using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and environmentally friendly method for producing p-Methylcalix6arene .
Chemical Reactions Analysis
Types of Reactions
p-Methylcalix6arene undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups, such as alkyl, acyl, or silyl groups, to modify the compound’s properties.
Oxidation and Reduction: The phenolic units can be oxidized to quinones or reduced to hydroquinones, altering the compound’s electronic properties.
Complexation Reactions:
p-Methylcalix6arene can form host-guest complexes with a wide range of molecules, including ions, neutral molecules, and other organic compounds.Common Reagents and Conditions
Common reagents used in the reactions of p-Methylcalix6arene include:
Alkylating Agents: For substitution reactions, reagents such as alkyl halides or alkyl sulfonates are used.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the phenolic hydroxyl groups can yield alkylated calixarenes, while oxidation can produce quinone derivatives. Complexation reactions result in the formation of host-guest complexes with various guest molecules .
Scientific Research Applications
p-Methylcalix6arene has a wide range of applications in scientific research, including:
Chemistry: It is used as a host molecule in supramolecular chemistry for the selective binding and recognition of guest molecules. This property is exploited in the design of sensors, catalysts, and separation processes.
p-Methylcalix6arene can be used to study molecular recognition and binding interactions with biological molecules, such as proteins and nucleic acids.Medicine: The compound’s ability to form complexes with various molecules makes it a potential candidate for drug delivery systems, where it can encapsulate and transport therapeutic agents to specific targets in the body.
p-Methylcalix6arene is used in the development of advanced materials, such as photoresists for lithography, and as a component in the fabrication of electronic devices .Mechanism of Action
The mechanism of action of p-Methylcalix6arene is primarily based on its ability to form host-guest complexes. The cup-shaped structure of the molecule provides a cavity that can encapsulate guest molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the physical and chemical properties of the guest molecules, leading to various applications in sensing, catalysis, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- p-tert-Butylcalix6arene : Similar to p-Methylcalix6arene but with tert-butyl groups instead of methyl groups. It has a larger cavity and different binding properties.
- p-tert-Butylcalix8arene : Contains eight phenolic units and has an even larger cavity, making it suitable for binding larger guest molecules.
- Calix4resorcinarene : Formed from resorcinol and aldehydes, with a different structural motif and binding properties compared to calixarenes derived from phenols.
Uniqueness of p-Methylcalix6arene
p-Methylcalix6arene is unique due to its specific cavity size and the presence of methyl groups, which influence its binding properties and solubility. Its ability to form stable host-guest complexes with a wide range of molecules makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
5,11,17,23,29,35-hexamethylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O6/c1-25-7-31-19-33-9-26(2)11-35(44(33)50)21-37-13-28(4)15-39(46(37)52)23-41-17-30(6)18-42(48(41)54)24-40-16-29(5)14-38(47(40)53)22-36-12-27(3)10-34(45(36)51)20-32(8-25)43(31)49/h7-18,49-54H,19-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRPIBBMLXGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)O)O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376200 | |
Record name | p-Methylcalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79942-31-7 | |
Record name | p-Methylcalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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